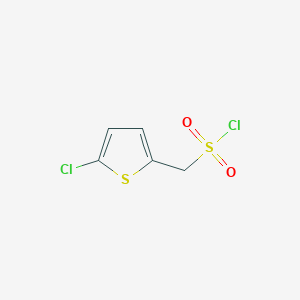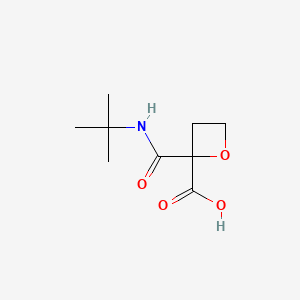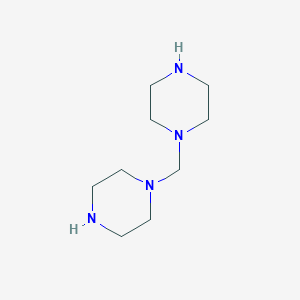![molecular formula C7H7ClN4O2 B13485441 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride](/img/structure/B13485441.png)
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the class of triazolopyrazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by the addition of trifluoroacetic anhydride and methanesulfonic acid. The mixture is then refluxed, and the product is isolated through reduced pressure concentration and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms.
Applications De Recherche Scientifique
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to bind to these targets is facilitated by its unique structural features, which allow for strong interactions with the active sites of the enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Known for its antibacterial and antifungal activities.
5,6,7,8-Tetrahydro-3-methyl-1,2,4-triazolo[4,3-a]pyrazine: Used in the synthesis of antiviral agents.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Various derivatives have been studied for their anticancer and kinase inhibitory activities.
Uniqueness
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities
Propriétés
Formule moléculaire |
C7H7ClN4O2 |
|---|---|
Poids moléculaire |
214.61 g/mol |
Nom IUPAC |
3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H6N4O2.ClH/c1-4-9-10-6-5(7(12)13)8-2-3-11(4)6;/h2-3H,1H3,(H,12,13);1H |
Clé InChI |
RGAOTBZISOWCGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N1C=CN=C2C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine dihydrochloride](/img/structure/B13485371.png)
![methyl 3-[(3R)-pyrrolidin-3-yl]propanoate hydrochloride](/img/structure/B13485374.png)

![tert-butylN-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropan-2-yl]carbamate](/img/structure/B13485386.png)

![2-(2,6-Dioxo-3-piperidyl)-5-[[2-(methylamino)-3-phenyl-propyl]amino]isoindoline-1,3-dione](/img/structure/B13485399.png)
![2-[(4-Bromo-2-fluorophenyl)methyl]oxirane](/img/structure/B13485412.png)




